molecular formula C7H8O2S B1581557 Ethyl 2-thiophenecarboxylate CAS No. 2810-04-0

Ethyl 2-thiophenecarboxylate

Cat. No.: B1581557
CAS No.: 2810-04-0
M. Wt: 156.2 g/mol
InChI Key: JZGZKRJVTIRPOK-UHFFFAOYSA-N
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Description

Ethyl 2-thiophenecarboxylate, also known as thiophene-2-carboxylic acid ethyl ester, is an organic compound with the molecular formula C7H8O2S. It is a colorless to light yellow liquid with a distinct odor. This compound is part of the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-thiophenecarboxylate can be synthesized through several methods. One common method involves the reaction of thiophene with carbon tetrachloride (CCl4) in the presence of potassium hydroxide (KOH) and ethanol. This reaction leads to the formation of 2-trichloromethylthiophene, which undergoes alcoholysis to produce this compound .

Another method involves the reaction of 2-thienyl magnesium chloride with the ethyl ester of chlorocarbonic acid . Additionally, thiophene carbonylation with palladium complexes in the presence of mercury trifluoroacetate (Hg(CF3COO)2) as a cocatalyst can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.

    Reduction: Reduction reactions can convert it to thiophene-2-carboxaldehyde.

    Substitution: It can participate in substitution reactions, where the ethyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: Thiophene-2-carboxaldehyde.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

ETC is primarily utilized as a building block in the synthesis of complex organic molecules. Its unique thiophene structure facilitates various reactions, making it a crucial intermediate in the production of pharmaceuticals and agrochemicals.

Key Reactions:

  • Claisen Condensation: ETC can undergo Claisen condensation reactions with ketones to form β-diketones. For example, the reaction with 2-acetylthiophene produces compounds that are further explored for their biological activities .
  • Gewald Reaction: This reaction involves ETC in the synthesis of aminothiophene derivatives, showcasing its role in creating biologically active compounds.

Medicinal Chemistry

Research into ETC has revealed its potential therapeutic properties, particularly in drug development.

Biological Activities:

  • Anticancer Properties: Studies indicate that thiophene derivatives, including those synthesized from ETC, exhibit promising anticancer activity.
  • Antimicrobial Effects: Compounds derived from ETC have shown efficacy against various microbial strains, highlighting their potential in developing new antibiotics.

Agricultural Chemistry

ETC is investigated for its role in developing novel pesticides and herbicides. Its applications aim to enhance crop protection while minimizing environmental impacts.

Case Study:

  • Research has focused on synthesizing new agrochemicals using ETC as a precursor. These compounds are designed to target specific pests or weeds effectively while being environmentally benign .

Flavor and Fragrance Industry

The aromatic properties of ETC make it valuable in the flavor and fragrance industry. It is used to create flavoring agents and perfumes, enhancing sensory experiences in food products and cosmetics.

Material Science

ETC contributes to material science through its application in formulating polymers and coatings. Its incorporation leads to materials with improved thermal and mechanical properties, beneficial for packaging and construction applications.

Physical Properties:

  • Molecular Formula: C₇H₈O₂S
  • Boiling Point: 218 °C
  • Appearance: Colorless to light yellow liquid

Synthesis Methods:

ETC can be synthesized through several methods:

  • Reaction of thiophene with carbon tetrachloride (CCl₄) in the presence of potassium hydroxide (KOH) and ethanol.
  • Reaction of 2-thienyl magnesium chloride with ethyl chloroformate .

Mechanism of Action

The mechanism of action of ethyl 2-thiophenecarboxylate depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Ethyl 2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

Uniqueness: this compound is unique due to its specific ester group positioning, which influences its reactivity and applications in various fields.

Biological Activity

Ethyl 2-thiophenecarboxylate (ETC) is a compound that has garnered significant interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of ETC, highlighting its applications, research findings, and case studies.

Chemical Formula: C7_7H8_8O2_2S
Molecular Weight: 156.202 g/mol
CAS Registry Number: 2810-04-0

ETC is characterized by a thiophene ring, which contributes to its unique properties and biological activities. Its structure allows it to serve as a versatile building block in organic synthesis.

Applications in Biological Research

ETC is explored for its various applications in biological research, particularly in the following areas:

  • Medicinal Chemistry: ETC is investigated for its role in drug development, where it may exhibit therapeutic effects against various diseases.
  • Agricultural Chemistry: The compound is studied for its potential use in developing pesticides and herbicides that are effective yet environmentally friendly.
  • Biochemical Assays: ETC is utilized as a substrate for detecting peroxidase activity in biochemical assays, which can be crucial for enzyme-linked immunosorbent assays (ELISA) and other diagnostic tools .

Antimicrobial Properties

Research indicates that ETC possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

ETC has shown promising antioxidant activity in various studies. Antioxidants play a critical role in neutralizing free radicals, thus preventing oxidative stress-related diseases. The calorimetric study conducted by Ribeiro da Silva and Santos (2009) demonstrated that ETC could effectively scavenge free radicals, contributing to its potential therapeutic benefits .

Enzyme Inhibition

ETC has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, it has been tested against enzymes linked to cancer proliferation and inflammation. The results indicate that ETC may inhibit these enzymes effectively, warranting further exploration into its mechanisms of action .

Synthesis of Derivatives

Research has focused on synthesizing derivatives of ETC to enhance its biological activity. For instance, brominated derivatives have been developed through electrophilic bromination, which showed improved yields and selectivity . These derivatives are being investigated for their enhanced pharmacological profiles.

In Vivo Studies

In vivo studies have been conducted to assess the efficacy of ETC and its derivatives. These studies often involve animal models to evaluate the therapeutic potential of the compound against specific diseases such as cancer and infectious diseases. Preliminary results suggest that ETC exhibits significant bioactivity in these models .

Data Summary

Property Value
Chemical FormulaC7_7H8_8O2_2S
Molecular Weight156.202 g/mol
CAS Registry Number2810-04-0
Antimicrobial ActivityEffective against certain bacteria
Antioxidant ActivityScavenges free radicals
Enzyme InhibitionInhibits cancer-related enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-thiophenecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step organic reactions. A common approach involves the oxidation of thiophene derivatives using systems like CCl₄–CH₃OH–VO(acac)₂, which may yield mthis compound as a major product under specific conditions . Optimization requires precise control of temperature (e.g., reflux conditions), solvent selection (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., Pd(OAc)₂/AgOAc for regioselective C–H functionalization) . Purification often employs chromatography or recrystallization to isolate high-purity products .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified as an irritant (Xi) and requires:

  • Ventilation : Ensure adequate fume hood use to avoid inhalation .
  • PPE : Gloves and goggles to prevent skin/eye contact .
  • Storage : At 2–8°C in airtight, light-resistant containers .
  • Spill Management : Sweep material into sealed containers; avoid environmental release . Toxic decomposition products include sulfur oxides, necessitating strict waste disposal .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects on the thiophene ring, as demonstrated in studies of methyl (substituted 2-thiophenecarboxylate)s .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (156.2 g/mol) and fragmentation patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from unexpected byproducts in this compound synthesis?

Unexpected products, such as methyl esters from methanol-containing systems, highlight the need for robust analytical workflows . Strategies include:

  • Byproduct Identification : GC-MS or LC-MS to detect and quantify impurities.
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and side-product formation .

Q. What methodologies enhance regioselectivity in derivatizing this compound for targeted applications?

Regioselective modifications (e.g., C–H arylation at the C-3 position) are achieved using Pd(OAc)₂/AgOAc catalytic systems with directing groups like carboxamides . Additional strategies:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution kinetics.
  • Temperature Gradients : Lower temperatures favor kinetic control, reducing side reactions .
  • Protecting Groups : Temporary blocking of reactive sites (e.g., ester reduction to alcohols) enables sequential functionalization .

Q. How can molecular interactions between this compound derivatives and biological targets be systematically studied?

  • Molecular Docking : Predict binding affinities to enzymes/receptors (e.g., cyclooxygenase or kinase targets) using software like AutoDock .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics for structure-activity relationships (SAR).
  • Enzyme Assays : Measures inhibition constants (IC₅₀) for derivatives in vitro, coupled with mutagenesis to identify critical binding residues .

Properties

IUPAC Name

ethyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGZKRJVTIRPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182381
Record name Ethyl 2-thenoate
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Molecular Weight

156.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2810-04-0
Record name Ethyl 2-thiophenecarboxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-thiophenecarboxylate
Ethyl 2-thiophenecarboxylate
Ethyl 2-thiophenecarboxylate
Ethyl 2-thiophenecarboxylate
Ethyl 2-thiophenecarboxylate
Ethyl 2-thiophenecarboxylate

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